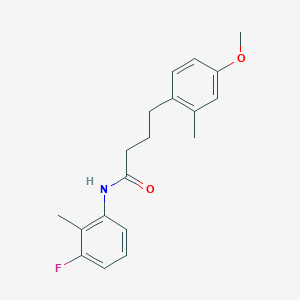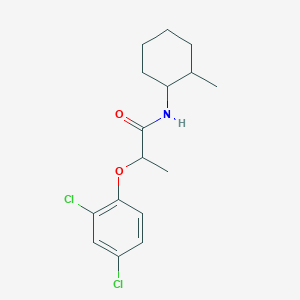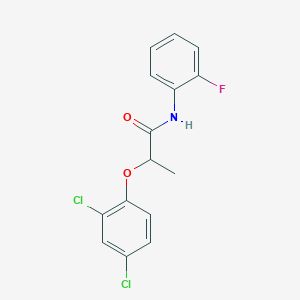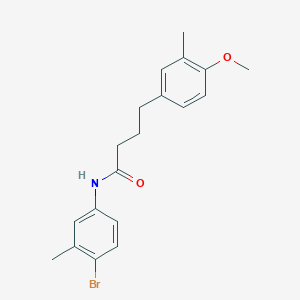![molecular formula C23H26N4O2 B306745 N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide](/img/structure/B306745.png)
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide, also known as DEDCQ, is a compound that has been widely used in scientific research. This compound has been synthesized using various methods, and it has been found to have numerous applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been found to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has several advantages in lab experiments, including its ability to inhibit cell proliferation and induce apoptosis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammation. Another direction is to study the potential of this compound in neuroprotection and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a compound that has been widely used in scientific research. It has been synthesized using various methods and has numerous applications in biochemistry and physiology. This compound has been found to inhibit cell proliferation, induce apoptosis, reduce inflammation, and protect neurons from oxidative stress. However, further research is needed to determine its potential as a therapeutic agent and its optimal dosage and administration.
Méthodes De Synthèse
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide can be synthesized using various methods, including the condensation of 4-diethylaminobenzaldehyde with 2,8-dimethylquinoline-3-carbohydrazide in the presence of acetic acid. Another method involves the reaction of 4-diethylaminobenzaldehyde with 2,8-dimethylquinoline-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The yield of this compound varies depending on the method used, but it is usually between 50-80%.
Applications De Recherche Scientifique
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide has been used in various scientific research studies, including cancer research, inflammation research, and neuroprotection research. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neuroprotection research, this compound has been found to protect neurons from oxidative stress and apoptosis.
Propriétés
Formule moléculaire |
C23H26N4O2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N//'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2,8-dimethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C23H26N4O2/c1-5-27(6-2)19-11-10-18(21(28)13-19)14-24-26-23(29)20-12-17-9-7-8-15(3)22(17)25-16(20)4/h7-14,24H,5-6H2,1-4H3,(H,26,29)/b18-14+ |
Clé InChI |
LNLGBNOTTKCJDB-NBVRZTHBSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=O)/C(=C/NNC(=O)C2=CC3=CC=CC(=C3N=C2C)C)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=O)C2=C(N=C3C(=CC=CC3=C2)C)C)C=C1 |
SMILES canonique |
CCN(CC)C1=CC(=O)C(=CNNC(=O)C2=CC3=CC=CC(=C3N=C2C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)






![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
